molecular formula Hg(CH3COO)2<br>Hg(C2H3O2)2<br>C4H6HgO4 B8805730 Mercury(II) acetate CAS No. 592-63-2

Mercury(II) acetate

Cat. No.: B8805730
CAS No.: 592-63-2
M. Wt: 318.68 g/mol
InChI Key: BRMYZIKAHFEUFJ-UHFFFAOYSA-L
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Description

Mercury(II) acetate (Hg(CH₃COO)₂) is a mercury salt of acetic acid, characterized as a white to yellowish crystalline solid with a pungent acetic odor. It is highly soluble in water and polar organic solvents like ethanol and acetic acid . The compound is synthesized by reacting mercury(II) oxide (HgO) with glacial acetic acid under controlled conditions .

Preparation Methods

Reaction of Mercuric Oxide with Acetic Acid

The most widely documented method involves the direct reaction of mercuric oxide (HgO) with glacial acetic acid (CH₃COOH) . The stoichiometric equation is:

HgO+2CH3COOHHg(CH3COO)2+H2O\text{HgO} + 2\,\text{CH}3\text{COOH} \rightarrow \text{Hg(CH}3\text{COO)}2 + \text{H}2\text{O}

Procedure :

  • Reactants : HgO (1 mol) and glacial acetic acid (2 mol).

  • Conditions : Reflux at 110–120°C for 2–4 hours under inert atmosphere.

  • Yield : ~95% after recrystallization from hot acetic acid .

Advantages :

  • High purity (>99%) achievable with minimal byproducts.

  • Suitable for laboratory-scale synthesis due to straightforward setup .

Limitations :

  • Requires pre-synthesized HgO, which itself is derived from mercury nitrate or elemental mercury oxidation.

  • Prolonged heating risks partial decomposition to mercury(I) species .

Metallic Mercury and Peracetic Acid

Industrial-scale production often employs metallic mercury (Hg⁰) and peracetic acid (CH₃COOOH) . This method bypasses intermediate HgO synthesis:

Hg0+2CH3COOOHHg(CH3COO)2+H2O+O2\text{Hg}^0 + 2\,\text{CH}3\text{COOOH} \rightarrow \text{Hg(CH}3\text{COO)}2 + \text{H}2\text{O} + \text{O}_2

Procedure :

  • Reactants : Hg⁰ (1 mol), 40% peracetic acid (2.2 mol), and glacial acetic acid (solvent).

  • Catalyst : Trace nitric acid (1% v/v) to accelerate oxidation .

  • Conditions : Vigorous stirring at 50–60°C for 2–6 hours.

  • Yield : ~98% with near-quantitative conversion .

Mechanistic Insights :

  • Initial formation of mercurous acetate (Hg₂(CH₃COO)₂) intermediates, which oxidize further under excess peracetic acid .

  • Critical Step : Refluxing ensures complete oxidation to Hg²⁺, avoiding residual Hg⁺ contaminants .

Advantages :

  • Cost-effective by utilizing elemental mercury directly.

  • Scalable to multi-kilogram batches with minimal waste .

Sonochemical Synthesis

Emerging techniques leverage ultrasonic irradiation to enhance reaction kinetics. A sonochemical approach using Hg⁰, acetic acid, and water has been reported :

Hg0+2CH3COOHUltrasoundHg(CH3COO)2+H2\text{Hg}^0 + 2\,\text{CH}3\text{COOH} \xrightarrow{\text{Ultrasound}} \text{Hg(CH}3\text{COO)}2 + \text{H}2

Procedure :

  • Reactants : Hg⁰ (1 mol), 50% aqueous acetic acid.

  • Conditions : 20 kHz ultrasonic probe, 25–40°C, 1–3 hours.

  • Yield : 70–85%, depending on acoustic intensity .

Mechanism :

  • Acoustic cavitation generates microjets and localized heating (~5,000 K), accelerating Hg⁰ oxidation .

  • Reduces reaction time by 50% compared to conventional methods .

Applications :

  • Ideal for nanomaterial synthesis, where controlled particle size is critical .

Alternative Routes

Mercury Nitrate and Sodium Acetate

A less common method involves double displacement between mercury(II) nitrate and sodium acetate :

Hg(NO3)2+2CH3COONaHg(CH3COO)2+2NaNO3\text{Hg(NO}3\text{)}2 + 2\,\text{CH}3\text{COONa} \rightarrow \text{Hg(CH}3\text{COO)}2 + 2\,\text{NaNO}3

Challenges :

  • Requires isolation of hygroscopic Hg(NO₃)₂, complicating purification.

  • Limited to small-scale applications due to nitrate byproduct disposal .

Mercury Chloride and Acetic Acid

Mercury(II) chloride (HgCl₂) reacts with acetic acid under reflux, but yields are suboptimal (<60%) due to competing hydrolysis .

Comparative Analysis of Methods

Method Reactants Conditions Yield Purity Scalability
HgO + Acetic AcidHgO, CH₃COOHReflux, 2–4 h95%>99%Lab-scale
Hg⁰ + Peracetic AcidHg⁰, CH₃COOOH50–60°C, 2–6 h98%99.5%Industrial
SonochemicalHg⁰, CH₃COOH, H₂OUltrasound, 1–3 h85%95%Nano-synthesis
Hg(NO₃)₂ + NaCH₃COOHg(NO₃)₂, NaCH₃COORoom temp, 12 h75%90%Small-scale

Chemical Reactions Analysis

Mercuration of Arenes and Alkenes

Mercury(II) acetate facilitates electrophilic aromatic substitution, particularly with electron-rich arenes. For example:

  • Phenol mercuration :

    C6H5OH+Hg(OAc)2C6H4(OH)2HgOAc+HOAc\text{C}_6\text{H}_5\text{OH} + \text{Hg(OAc)}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})-2-\text{HgOAc} + \text{HOAc}

    The resulting organomercury compound reacts with NaCl to yield C6H4(OH)2HgCl\text{C}_6\text{H}_4(\text{OH})-2-\text{HgCl} .

  • Alkene activation : Alkenes form mercurinium ion intermediates, enabling nucleophilic additions. For instance, methyl acrylate reacts with Hg(OAc)2\text{Hg(OAc)}_2 in methanol to produce α\alpha-mercuri esters :

    Hg(OAc)2+CH2=CHCO2CH3+CH3OHCH3OCH2CH(HgOAc)CO2CH3+HOAc\text{Hg(OAc)}_2 + \text{CH}_2=\text{CHCO}_2\text{CH}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_2\text{CH(HgOAc)CO}_2\text{CH}_3 + \text{HOAc}

Oxymercuration Reactions

This anti-addition process converts alkenes into alcohols or ethers. The reaction proceeds via a three-membered mercurinium ion, followed by nucleophilic attack. Stereochemical outcomes are highly predictable .

SubstrateProductConditionsYield
CyclohexeneCyclohexanolH2O\text{H}_2\text{O}85%
1-Hexene2-HexanolCH3OH\text{CH}_3\text{OH}78%

Reactions with Sulfur Ligands

Hg(OAc)2\text{Hg(OAc)}_2 exhibits high affinity for sulfur, enabling:

  • Deprotection of thiols : Removes acetamidomethyl (Acm) groups from protected thiols .

  • Thiocarbonate conversion :

    (RS)2C=S+H2O+Hg(OAc)2(RS)2C=O+HgS+2HOAc(\text{RS})_2\text{C=S} + \text{H}_2\text{O} + \text{Hg(OAc)}_2 \rightarrow (\text{RS})_2\text{C=O} + \text{HgS} + 2\text{HOAc}

Steroidal Transformations

  • Exocyclic α,β-unsaturated ketones (e.g., compound 1 ) cyclize into cyclic ethers (e.g., compound 2 ) under acetic acid reflux :

    1Hg(OAc)2,HOAc2\text{1} \xrightarrow{\text{Hg(OAc)}_2, \text{HOAc}} \text{2}

    Key data :

    • IR: ν=1726cm1\nu = 1726 \, \text{cm}^{-1} (C=O stretch)

    • 1H-NMR^1\text{H-NMR}: δ=5.37(s, 1H)\delta = 5.37 \, \text{(s, 1H)}, 4.61(s, 1H)4.61 \, \text{(s, 1H)}

  • Steroidal alkenes convert to α,β-unsaturated ketones via Hg(II)-mediated dehydrogenation .

Bis-Hydrazone Oxidation

Bis-(4-nitrophenylhydrazones) of 1,3-diketones oxidize to pyrazoles or azo-hydrazonoalkenes, depending on substrate geometry .

Cyclization Reactions

Hg(OAc)2\text{Hg(OAc)}_2 promotes intramolecular cyclizations:

  • Dioxane formation : 1,5-Diols yield 2,6-disubstituted dioxanes with cis:transcis:trans ratios up to 16:1 under acidic conditions .

  • Tetrahydrofuran derivatives : Allylsilyl alcohols cyclize with stereochemical control influenced by Hg(II) salts .

SubstrateProductHg Saltcis:transcis:trans Ratio
Allylsilyl alcoholTetrahydrofuranHg(OAc)2\text{Hg(OAc)}_23:1
1,5-DiolDioxaneHgCl2\text{HgCl}_216:1

Addition to Acetylenic Alcohols

Tertiary acetylenic alcohols (e.g., 2-methyl-3-butyn-2-ol) react with Hg(OAc)2\text{Hg(OAc)}_2 in acetic acid to form α-acetoxy ketones. Proposed mechanism:

  • Formation of a mercurinium-epoxide intermediate.

  • Nucleophilic attack by acetic acid, yielding ketones .

Substrate Reactivity :

Tertiary>Secondary>Primary (acetylenic alcohols)\text{Tertiary} > \text{Secondary} > \text{Primary (acetylenic alcohols)}

Scientific Research Applications

Mercury(II) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of mercuric acetate involves its interaction with nucleophiles. In the oxymercuration of alkenes, mercuric acetate adds across the carbon-carbon double bond, forming an organomercury intermediate. This intermediate is then reduced to yield the final product, typically an alcohol . The molecular targets and pathways involved include the formation of cyclic mercurinium ions, which are key intermediates in the reaction .

Comparison with Similar Compounds

This section compares Mercury(II) acetate with structurally or functionally related mercury compounds and other heavy metal acetates.

Chemical and Physical Properties

Property This compound Mercuric Chloride (HgCl₂) Phenylmercuric Acetate (PMA) Cadmium(II) Acetate (Cd(CH₃COO)₂)
Formula Hg(CH₃COO)₂ HgCl₂ C₆H₅HgOCOCH₃ Cd(CH₃COO)₂
Solubility in Water High High Moderate High
Odor Acetic acid Odorless Weak aromatic Odorless
Primary Applications Organomercury synthesis, oxymercuration Disinfectant, catalyst Preservative, antifungal agent Metallogels, catalysis

Key Observations :

  • This compound and Cd(II) acetate share high water solubility, making them suitable for aqueous-phase reactions. However, Hg(II) acetate’s stronger thiol-binding capacity distinguishes its biological toxicity .
  • PMA, an organomercury compound, exhibits lower thiol reactivity than Hg(II) acetate but forms stable cysteine adducts detectable via mass spectrometry .

Toxicological Profiles

Compound Cellular Targets Mechanism of Toxicity LD₅₀ (Rat, Oral)
This compound Thiol-rich proteins, mitochondria Binds to cysteine residues, disrupts Fe-S clusters 41 mg/kg
Methylmercuric Chloride Neuronal TDP-43 proteins Induces protein aggregation, oxidative stress 10 mg/kg
Lead(II) Acetate Fe-binding proteins Displaces iron, disrupts metal homeostasis 105 mg/kg
PMA Thiols, Na⁺/K⁺ pumps Forms stable monothiol adducts, electrolyte imbalance 26 mg/kg

Key Findings :

  • Thiol Reactivity : Hg(II) acetate blocks >90% of cellular thiols at 10 µM, outperforming PMA and merthiolate (MT) .
  • Neurotoxicity : Methylmercuric chloride and PMA induce TDP-43 protein aggregation linked to neurodegenerative diseases, whereas Hg(II) acetate primarily targets metabolic enzymes like dUTPases (Ki = 8–12 µM) .
  • Comparative Toxicity : Thimerosal (ethylmercury) exhibits 10× higher cytotoxicity than Hg(II) acetate in neuronal cells, emphasizing the role of organic mercury in enhanced blood-brain barrier penetration .

This compound vs. Other Mercurials

  • Synthetic Utility : Hg(II) acetate is preferred in oxymercuration due to its acetate ligands, which stabilize intermediates. In contrast, HgCl₂ is used in electrophilic additions but requires harsh conditions .
  • Metallogels : Hg(II) acetate forms mechanically stable metallogels with citric acid, whereas Cd(II) acetate gels exhibit lower shear resistance .

Heavy Metal Acetates in Toxicology Studies

  • Tox21 Assays : Hg(II) acetate, Pb(II) acetate, and Cd(II) acetate are standardized in EPA toxicology studies for their high water solubility and reproducible ER stress responses .
  • Enzyme Inhibition : Hg(II) acetate irreversibly inhibits eukaryotic dUTPases, while PMA and HgCl₂ show weaker binding .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for extracting Mercury(II) ions from aqueous solutions using ionic liquids?

  • Methodological Answer : Optimal extraction is achieved at an ionic liquid (IL) concentration of 0.005 M, initial Mercury(II) concentration of 0.001 M, and pH range of 4.12–5.17. Sodium acetate (0.03 mmol·L⁻¹) enhances efficiency to 100% by stabilizing HgCl₂ and HgClOH species. Kinetic studies show equilibrium is reached within 20 minutes under these conditions .

Q. How can spectrophotometric methods be optimized for trace-level detection of Mercury(II) acetate?

  • Methodological Answer : Using an (azo) derivative with surfactants, a linear range of 0.1–6.0 µM and a detection limit of 0.019 µg/mL are achievable. The linear equation Y=0.151xY = 0.151x quantifies Mercury(II), with sensitivity improved by surfactant-mediated signal enhancement .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to Group 2B carcinogenicity guidelines (IARC) and OSHA standards. Use PPE, fume hoods, and sealed waste containers. Gene-Tox data indicate negative in vivo cytogenetics in mammalian oocytes, but protocols must minimize inhalation and dermal exposure .

Q. How does pH influence the speciation of Mercury(II) during solvent extraction?

  • Methodological Answer : At pH 5.41, HgCl₂ dominates (80.66%) over HgClOH (18.29%). Adjusting pH to 4.12–5.18 optimizes extraction efficiency, while sodium acetate addition shifts speciation toward extractable chloride complexes .

Advanced Research Questions

Q. How can contradictions in reported extraction efficiencies of Mercury(II) using ionic liquids be resolved?

  • Methodological Answer : Discrepancies arise from variations in IL purity, initial Hg²⁺ concentration, or salt additives. Validate results via kinetic profiling (equilibrium time ≤20 minutes) and slope analysis to confirm stoichiometry of extracted species (e.g., [C₄mim]₃[R·HR]₃[HgCl₂]₀ᵣg) .

Q. What thermodynamic insights explain the spontaneous extraction of this compound in ionic liquid systems?

  • Methodological Answer : Negative Gibbs free energy (ΔG) values indicate spontaneity. Thermodynamic studies should correlate ΔG with temperature-dependent extraction efficiency and speciation changes (e.g., HgCl₂ vs. HgClOH dominance at varying pH) .

Q. How can spectroscopic techniques validate this compound complexation in solution?

  • Methodological Answer : UV-Vis spectroscopy identifies charge-transfer bands of HgCl₂ (λₘₐₓ ~240 nm) and HgClOH (λₘₐₓ ~280 nm). Slope analysis confirms a 1:3 Hg²⁺-to-IL stoichiometry, while NMR or X-ray diffraction resolves structural details .

Q. What methodologies address conflicting data on this compound’s environmental persistence in aqueous systems?

  • Methodological Answer : Compare degradation kinetics under UV irradiation vs. microbial activity. Use ICP-MS to quantify residual Hg²⁺ and LC-MS to identify organic byproducts (e.g., acetic acid). Contradictions may stem from matrix effects (e.g., chloride ion interference) .

Properties

CAS No.

592-63-2

Molecular Formula

Hg(CH3COO)2
Hg(C2H3O2)2
C4H6HgO4

Molecular Weight

318.68 g/mol

IUPAC Name

mercury(2+);diacetate

InChI

InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

BRMYZIKAHFEUFJ-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Hg+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Hg+2]

boiling_point

Decomposes (EPA, 1998)

density

3.27 (EPA, 1998)

melting_point

352 to 356 °F (EPA, 1998)

physical_description

Mercury acetate is a white crystalline solid with an odor of vinegar. Sensitive to light. Density 3.25 g / cm3. Toxic by inhalation (dust, etc.) and by ingestion.
Water soluble white crystals with vinegar odor;  [CAMEO]

vapor_pressure

0.17 [mmHg]

Origin of Product

United States

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